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Compound of Interest

Compound Name: N-Fmoc-2-chloro-L-tyrosine
Cat. No.: B8178163
Get Quote
\ J

Molecular Identity & Isomer Precision

Critical Note on Nomenclature: In peptide chemistry, "Chlorotyrosine" often defaults to the
naturally occurring 3-chlorotyrosine (ClI ortho to the phenolic OH). However, N-Fmoc-2-chloro-
L-tyrosine (CAS 2349740-74-3) typically refers to the isomer where the chlorine atom is
located at the 2-position of the phenyl ring (ortho to the alanine side chain). This structural
distinction is vital for steric control and must be verified via NMR.
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Property Data

(2S)-2-(9H-fluoren-9-
IUPAC Name ylmethoxycarbonylamino)-3-(2-chloro-4-
hydroxyphenyl)propanoic acid

Common Name Fmoc-2-Cl-Tyr-OH

CAS Number 2349740-74-3 (Specific to 2-Cl isomer)
Molecular Formula C24H20CINOs

Molecular Weight 437.88 g/mol

Chirality L-isomer (S-configuration)
Appearance Off-white to pale beige powder

Spectroscopic Analysis Strategy

The following data establishes the structural integrity of the molecule. The splitting patterns
described below are specific to the 2-chloro isomer (Cl at C2, OH at C4), distinguishing it from
the 3-chloro isomer.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-de (Standard for Fmoc-amino acids to prevent aggregation). Frequency: 400
MHz or higher recommended.

Table 1:

H NMR Assignment (Diagnostic)
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(0 ppm) Insight

Carboxylic acid
12.70 Broad s 1H —COOH .
proton (variable).

Phenolic proton;

sharp singlet
9.80 S 1H Ar—OH o

indicates no

exchange.

Fluorenyl C4, C5
7.89 d (J=7.5 Hz) 2H Fmoc Ar-H protons (pseudo-
ortho).

Fluorenyl C1, C8

7.70 d (J=7.5Hz) 2H Fmoc Ar-H
protons.

Carbamate
amide proton
(doublet due to
coupling with

7.60 d (J=8.5 Hz) 1H NH

-CH).

Fluorenyl C3, C6

7.41 t (J=7.5 H2) 2H Fmoc Ar-H
protons.

Fluorenyl C2, C7

7.32 t (J=7.4 H2) 2H Fmoc Ar-H
protons.

Diagnostic: Ortho
to side chain,
meta to OH.
Coupled to H5.

7.15 d (J=8.4 Hz) 1H Tyr Ar—H (H6)

Diagnostic:
Isolated singlet
6.85 d (J=2.1 Hz) 1H Tyr Ar—H (H3) (or fine doublet).
Located between
Cl and OH.[1][2]
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dd (J=8.4, 2.1
Hz)

6.70

1H

Tyr Ar—H (H5)

Diagnostic: Ortho
to OH. Shielded
by OH group.

4.20-4.35 m

3H

Fmoc CH:z +

-CH

Overlapping
multiplets of the
protective group

and chiral center.

4.18 t

1H

Fmoc CH

Bridgehead
proton of the

fluorenyl group.

3.05 dd

1H

-CH:z (a)

Diastereotopic
methylene proton
(deshielded by

aromatic ring).

2.85 dd

1H

-CH: (b)

Diastereotopic
methylene

proton.

Expert Insight: The key differentiator for the 2-chloro isomer is the chemical shift and NOE

environment of H6 (7.15 ppm). In the 3-chloro isomer, the positions ortho to the side chain are

equivalent (or nearly so), whereas in the 2-chloro isomer, the Cl atom at C2 breaks the

symmetry near the beta-carbon, often causing a larger diastereotopic split in the

-CH: protons.

B. Carbon-13 NMR ( C NMR)

Key Signals:

e Carbonyls: ~173.0 ppm (COOH), ~156.0 ppm (Carbamate C=0).
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e Aromatic C-OH: ~154.0 ppm (Deshielded by Oxygen).
e Aromatic C-CI: ~134.5 ppm (Distinct from unsubstituted carbons).
e Fmoc Aliphatic: ~66.0 ppm (CH2), ~47.0 ppm (CH).
o Backbone: ~55.0 ppm (
-C), ~36.0 ppm (

-C).

C. Mass Spectrometry (ESI-HRMS)

 lonization Mode: Positive (ESI+) or Negative (ESI-).
e Molecular lon [M+H]*: Calculated: 438.1108.

 |sotope Pattern: The presence of a single Chlorine atom imparts a characteristic 3:1 ratio
between the M (3°Cl) and M+2 (3’Cl) peaks.

o M (100%): 438.11
o M+2 (32%): 440.11
e Fragmentation (MS/MS):
o Loss of Fmoc group: [M - 222]* (dibenzofulvene loss).
o Tropylium ion formation from the chlorinated benzyl fragment.

Experimental Workflows & QC Logic
Workflow Diagram: Quality Control Pipeline

The following diagram illustrates the self-validating logic required to confirm the identity of the
2-chloro isomer versus the 3-chloro impurity.
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Figure 1: QC workflow emphasizing the critical "Isomer ID" step using NMR to distinguish 2-Cl
from 3-Cl variants.

Protocol: Solubility & Stock Preparation

Context: Fmoc-2-ClI-Tyr is hydrophobic due to the Fmoc group and the chloro-substitution.
Improper dissolution leads to aggregation and poor coupling efficiency.

e Solvent Choice: Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Avoid
DCM for stock solutions as solubility is limited.

o Concentration: Prepare a 0.2 M solution for solid-phase peptide synthesis (SPPS).
 Dissolution Step:

o Weigh the powder into a dry vial.

o Add 80% of the calculated DMF volume.

o Vortex vigorously for 30 seconds.

o Critical: If haze persists, sonicate for 2 minutes at ambient temperature. Do not heat above
40°C to prevent Fmoc cleavage.

o Make up to final volume.

Protocol: Fmoc Removal Test (Self-Validating)

To ensure the steric bulk of the Chlorine at position 2 does not hinder deprotection:
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e Reagent: 20% Piperidine in DMF.
e Monitoring: UV absorbance at 301 nm (Fmoc-piperidine adduct).

o Expectation: The deprotection kinetics of 2-CI-Tyr are similar to Tyr, but the subsequent
coupling to the bulky 2-CI-Tyr amine may be slower.

o Action: Double coupling is recommended for the amino acid following Fmoc-2-CI-Tyr in the
sequence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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